Fosinopril-d7 (sodium salt)

Description

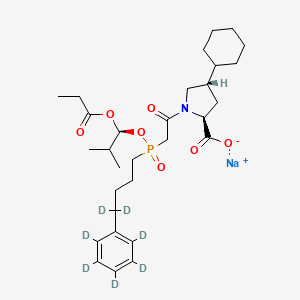

Fosinopril-d7 (sodium salt) is a deuterium-labeled analog of fosinopril sodium, a prodrug angiotensin-converting enzyme (ACE) inhibitor used in hypertension and heart failure management. The deuterated form, with seven hydrogen atoms replaced by deuterium (²H), is primarily employed as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to enhance precision in pharmacokinetic and metabolic studies .

Properties

IUPAC Name |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(1S)-2-methyl-1-propanoyloxypropoxy]phosphoryl]acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1/i5D,7D,8D,13D,14D,15D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTJZMHAIQQZTL-BBWMSFKNSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O[C@@H](C(C)C)OC(=O)CC)[2H])[2H].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NNaO7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of fosinopril-d7 (sodium salt) involves the incorporation of deuterium atoms into the fosinopril molecule. The synthetic route typically includes the following steps:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Esterification: Formation of the ester linkage.

Phosphinylation: Introduction of the phosphinic acid group.

Cyclization: Formation of the pyrrolidine ring.

Sodium Salt Formation: Conversion to the sodium salt form for stability and solubility

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium atoms and the overall molecular structure.

Chemical Reactions Analysis

Fosinopril-d7 (sodium salt) undergoes several types of chemical reactions:

Hydrolysis: The ester bond in fosinopril-d7 is hydrolyzed to form fosinoprilat-d7, the active metabolite.

Oxidation and Reduction: These reactions can modify the functional groups on the molecule, although they are less common in the context of its pharmacological use.

Substitution: The phosphinic acid group can participate in substitution reactions under specific conditions

Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major product formed from hydrolysis is fosinoprilat-d7, which retains the pharmacological activity of the parent compound.

Scientific Research Applications

Pharmacokinetic Studies

Fosinopril-d7 serves as a crucial tool in pharmacokinetic research. Its stable isotope-labeled structure allows researchers to track the metabolic fate of the drug in biological systems with high precision. The deuterium label enables clear differentiation between the administered drug and endogenous compounds, facilitating:

- Quantification of Drug Metabolism : Researchers can accurately measure how quickly and effectively the drug is metabolized within the body.

- Identification of Metabolic Pathways : By tracing the labeled compound, scientists can elucidate the pathways through which fosinopril is processed.

- Determination of Metabolite Structures : The unique labeling aids in characterizing the metabolites formed during drug metabolism .

Analytical Chemistry Applications

In analytical chemistry, Fosinopril-d7 acts as an internal standard, particularly in mass spectrometry. Its use as a reference point enhances the accuracy of quantifying fosinopril levels in complex biological samples. This capability is essential for:

- Reliable Measurements : Accurate quantification of drug concentrations and metabolic turnover rates is critical for understanding drug efficacy and safety.

- Improving Drug Development Processes : By utilizing Fosinopril-d7 in studies, pharmaceutical researchers can optimize therapeutic regimens and enhance patient outcomes .

Clinical Research Applications

Fosinopril itself has been extensively studied for its clinical efficacy in managing heart failure and hypertension. The insights gained from these studies can be complemented by using Fosinopril-d7 to explore:

- Efficacy Comparisons : Clinical trials comparing Fosinopril with other ACE inhibitors (like enalapril) have shown similar efficacy in improving heart failure symptoms, which can be further investigated using the deuterated form to understand pharmacokinetic differences .

- Population-Specific Studies : Research involving populations with specific conditions (e.g., chronic renal insufficiency) can benefit from using Fosinopril-d7 to assess how these patients metabolize the drug differently compared to healthy individuals .

Case Studies and Research Findings

Several studies highlight the effectiveness of Fosinopril and its applications in clinical settings:

- A meta-analysis indicated that fosinopril significantly improved exercise duration and heart failure symptoms compared to placebo, demonstrating its therapeutic potential .

- In pediatric populations, fosinopril has been shown to effectively manage hypertension, with ongoing studies evaluating its safety and efficacy across different age groups .

Data Table: Summary of Key Findings

Mechanism of Action

Fosinopril-d7 (sodium salt) is hydrolyzed to fosinoprilat-d7, which inhibits the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, fosinoprilat-d7 reduces blood pressure and decreases the workload on the heart. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .

Comparison with Similar Compounds

Chemical Properties :

- Molecular Formula: C₃₀H₄₀D₅NO₇P·Na (Note: The exact position of deuterium substitution may vary; some sources specify "d5" or "d7" labeling) .

- Molecular Weight : 567.70 g/mol (varies slightly depending on isotopic purity) .

- CAS Number: 88889-14-9 (non-deuterated form) and 1217513-43-3 (deuterated variants) .

- Physical Form : White to off-white powder, soluble in water (>20 mg/mL) .

Its deuterated structure minimizes interference from endogenous compounds in biological matrices, enabling accurate quantification of fosinopril and its metabolites in plasma and urine .

Comparison with Similar Compounds

Structural Comparison with Related Impurities and Isomers

Fosinopril-d7 sodium salt shares structural similarities with fosinopril sodium and its impurities, differing primarily in stereochemistry, substituents, or isotopic labeling. Key related compounds include:

Notes:

- Stereoisomers (e.g., 2R,4S isomer) and diastereomers (e.g., Related Compound D) exhibit distinct chromatographic retention times and pharmacological inactivity .

- Deuterated analogs (e.g., Fosinopril-d5/d7) have nearly identical chromatographic behavior to non-deuterated forms but differ in mass spectrometry profiles .

Analytical Performance Comparison

Chromatographic Methods :

- Fosinopril Sodium: USP methods use a Luna Phenyl-Hexyl column (L11 packing) with UV detection at 214 nm, retention time ~12 minutes .

- Fosinopril-d7 Sodium Salt: Similar retention time in LC-MS but distinct m/z values (e.g., +7 Da shift) .

- Impurities : Quantified via relative retention times (RRT) and peak area thresholds (e.g., ≤0.2% for unspecified impurities) .

Detection Limits :

- Deuterated compounds enable lower limits of quantification (LLOQ) in biological samples (e.g., 0.075 mg/mL for fosinopril sodium in plasma) .

Impurity Profiles and Pharmacopeial Limits

USP specifications for fosinopril sodium impurities (Table 1 adaptations from and ):

Deuterated vs. Non-Deuterated Forms

Biological Activity

Fosinopril-d7 (sodium salt) is a labeled derivative of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This article explores its biological activity, pharmacokinetics, and therapeutic implications, supported by relevant data tables and research findings.

Overview of Fosinopril-d7

Fosinopril is a prodrug that is converted in vivo to its active form, fosinoprilat. The compound is notable for being the first phosphorus-containing ACE inhibitor studied clinically. It operates by inhibiting the conversion of angiotensin I to angiotensin II, a critical step in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.

| Property | Value |

|---|---|

| CAS Number | 1217819-83-4 |

| Molecular Formula | C30H46D7NO7P |

| Molecular Weight | 570.67 g/mol |

| Density | 1.173 g/cm³ |

| Melting Point | 149-153 °C |

| Boiling Point | 705.7 °C at 760 mmHg |

Pharmacokinetics

Fosinopril-d7 undergoes rapid hydrolysis to fosinoprilat after administration. Studies have shown that the bioavailability of fosinopril is approximately 25-29% when taken orally, with a peak plasma concentration occurring around 3 hours post-dose . The compound exhibits a long duration of action, with ACE activity remaining suppressed for over 24 hours after treatment cessation .

Key Pharmacokinetic Findings

| Parameter | Value |

|---|---|

| Oral Bioavailability | 25-29% |

| Peak Plasma Time | ~3 hours |

| Half-life | Approximately 12 hours |

| Clearance Rate | 39 mL/min |

Biological Activity

Fosinopril-d7 has been studied for its effects on various biological systems, particularly in relation to cardiovascular health. Research indicates that it effectively reduces blood pressure and serum aldosterone levels in hypertensive patients .

Clinical Studies

-

Hypertension Treatment Study

- A multicenter study involving 220 patients demonstrated significant reductions in supine diastolic blood pressure with dosages of fosinopril ranging from 10 to 80 mg daily.

- After eight weeks, patients on fosinopril showed an average decrease in blood pressure between 12.5% and 18.2%, compared to a mere 10.8% reduction in the placebo group .

- Pharmacodynamics Study

Case Studies and Research Findings

Fosinopril's efficacy extends beyond mere blood pressure control; it has also been investigated for its cardioprotective effects:

-

Animal Model Study

- In a rat model of acute myocardial infarction (AMI), administration of fosinopril (4.67 mg/kg) for four weeks resulted in decreased levels of creatine kinase and lactate dehydrogenase, indicating reduced cardiac damage .

- The treatment also suppressed myocardial apoptosis by decreasing cleaved-caspase 3 expression .

- Safety Profile

Safety and Toxicology

Although fosinopril is generally recognized as safe, it is classified as potentially toxic to reproduction and can cause skin and eye irritation upon exposure . Proper handling protocols are essential when working with this compound in research settings.

Q & A

Q. What validated HPLC methods are recommended for analyzing Fosinopril-d7 (sodium salt) in pharmaceutical formulations?

Fosinopril-d7 sodium salt can be analyzed using reversed-phase HPLC with a C18 column (L1 packing, 4.6 mm × 615 cm) and a gradient elution system. The mobile phase consists of Solution A (phosphate buffer, pH 2.5) and Solution B (acetonitrile). Detection is performed at 206 nm, with a flow rate of 1.0 mL/min. System suitability parameters include a resolution ≥1.8 between critical peaks (e.g., chlorothiazide and hydrochlorothiazide) and a tailing factor <2.0 . For quantification, prepare standard solutions in methanol or diluent (e.g., 0.08 mg/mL) and validate linearity across the expected concentration range (0.0025–2.0 mg/mL) .

Q. How is Fosinopril-d7 sodium salt distinguished from its non-deuterated counterpart using spectroscopic methods?

Deuterium incorporation at seven positions alters the molecular mass (585.64 vs. 578.64 g/mol for non-deuterated fosinopril sodium). Mass spectrometry (LC-MS/MS) with selected ion monitoring (SIM) at m/z 586.6 (deuterated) and 579.6 (non-deuterated) provides unambiguous identification. Confirm isotopic purity (>98% deuterium) using high-resolution MS and compare with USP reference standards .

Q. What are the solubility characteristics of Fosinopril-d7 sodium salt in common laboratory solvents?

The compound is highly soluble in water, methanol, and ethanol but shows limited solubility in non-polar solvents like hexane. For experimental use, prepare stock solutions in methanol (2.0 mg/mL) and dilute with aqueous buffers (e.g., phosphate, pH 6–8) to maintain stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic purity results for Fosinopril-d7 sodium salt?

Discrepancies often arise from co-eluting impurities or matrix interference. Optimize separation by:

- Adjusting the gradient profile (e.g., 88% A to 10% B over 20 minutes) to enhance peak resolution .

- Using a system suitability solution containing structurally related impurities (e.g., fosinopril-related compound A) to validate column performance .

- Applying post-column derivatization or tandem MS detection to distinguish isobaric species .

Document all modifications in method validation reports, including precision (RSD ≤2%) and recovery rates (95–105%) .

Q. What methodologies ensure isotopic purity during the synthesis of Fosinopril-d7 sodium salt?

Synthetic routes should incorporate deuterated propionyloxy groups at specified positions. Monitor deuterium incorporation using H-NMR (δ 1.0–2.5 ppm for methyl-deuterated signals) and confirm homogeneity via isotope ratio mass spectrometry (IRMS). Purify intermediates via preparative HPLC (L3 column, 3.9 mm × 15 cm) to remove non-deuterated byproducts .

Q. How should stability-indicating assays be designed for Fosinopril-d7 sodium salt under accelerated degradation conditions?

Expose the compound to:

- Acidic hydrolysis : 0.1 M HCl at 60°C for 24 hours.

- Oxidative stress : 3% HO at 25°C for 48 hours.

- Photolysis : 1.2 million lux-hours of visible light .

Analyze degradation products using HPLC-MS and quantify impurities (e.g., fosinopril diketopiperazine) against validated reference standards. Acceptance criteria: ≤0.1% for individual impurities and ≤5.0% total impurities .

Q. What critical parameters influence the quantification of Fosinopril-d7 sodium salt in biological matrices?

- Sample preparation : Use protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (C18 cartridges) to remove matrix interferents .

- Ion suppression : Mitigate using deuterated internal standards (e.g., Fosinopril-d7 acyl-β-D-glucuronide) to correct for matrix effects .

- Calibration : Employ matrix-matched standards to account for recovery variability in plasma or tissue homogenates .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in deuterium enrichment?

Q. What statistical approaches are recommended for analyzing dose-response relationships in Fosinopril-d7 pharmacological studies?

- Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC values.

- Use bootstrap resampling (1,000 iterations) to calculate 95% confidence intervals for potency metrics .

- Report synergism or antagonism with co-administered drugs (e.g., hydrochlorothiazide) using the Chou-Talalay combination index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.